3-(1-Naphthyl)-D-alanine Hydrochloride chemical properties
3-(1-Naphthyl)-D-alanine Hydrochloride chemical properties
An In-Depth Technical Guide to 3-(1-Naphthyl)-D-alanine Hydrochloride
Introduction
3-(1-Naphthyl)-D-alanine Hydrochloride is a synthetic, non-proteinogenic amino acid derivative that has emerged as a critical building block in the fields of medicinal chemistry and drug development. Distinguished by the presence of a bulky, hydrophobic naphthyl group attached to the β-carbon of a D-alanine scaffold, this compound offers unique steric and electronic properties. Its structural rigidity and increased hydrophobicity, compared to natural amino acids like phenylalanine or tryptophan, make it an invaluable tool for designing peptides and small molecules with enhanced biological activity, stability, and receptor-binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and key experimental protocols for researchers and drug development professionals.
Core Chemical and Physical Properties
3-(1-Naphthyl)-D-alanine Hydrochloride is typically a white to off-white crystalline solid under standard conditions.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, particularly methanol, facilitating its use in various synthetic and analytical procedures.[1][3] The defining feature of this molecule is the fusion of a naphthalene ring system to a D-alanine core, which imparts significant steric bulk and hydrophobicity.
Table 1: Physicochemical Properties of 3-(1-Naphthyl)-D-alanine and its Hydrochloride Salt
| Property | Value (Hydrochloride Salt) | Value (Free Amino Acid) | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-naphthalen-1-ylpropanoic acid hydrochloride | (2R)-2-amino-3-naphthalen-1-ylpropanoic acid | [2][4] |
| Synonyms | (R)-α-Amino-1-naphthalenepropionic Acid Hydrochloride | H-D-1-Nal-OH, D-1-Naphthylalanine | [1][3][4] |
| CAS Number | 122745-09-9 | 78306-92-0 | [5][6] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | C₁₃H₁₃NO₂ | [4][5] |
| Molecular Weight | 251.71 g/mol | 215.25 g/mol | [4][5] |
| Appearance | White to almost white powder/crystal | Off-white powder | [1][7] |
| Melting Point | Not specified | ~230 °C (decomposes) | [6] |
| Solubility | Soluble in Methanol | Soluble in 2 M HCl (50 mg/mL) | [3][6] |
| Specific Rotation | +6.0° to +10.0° (c=1, MeOH) | -25 ± 1° (c=1, 1N NaOH) | [1][7] |
| XLogP3 | 3.3 | -0.1 | [4][5] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | 63.3 Ų | [4][5] |
Synthesis and Chemical Logic
The synthesis of 3-(1-Naphthyl)-D-alanine typically involves asymmetric synthesis or resolution of a racemic mixture to obtain the desired D-enantiomer. A common conceptual pathway involves the hydrolysis of a protected precursor. For instance, a generalized synthesis can be understood from procedures used for analogous compounds, which often start with a protected alaninate derivative.[8]
A representative final step in the synthesis is the acidic hydrolysis of an N-acetylated methyl ester precursor.[8] The process involves heating the precursor in the presence of a strong acid, such as 6N HCl. This reaction serves two purposes:
-
Hydrolysis of the Ester: The methyl ester is converted to a carboxylic acid.
-
Hydrolysis of the Amide: The N-acetyl protecting group is removed, yielding the primary amine.
The resulting product is the hydrochloride salt of the amino acid, which often precipitates from the reaction mixture upon cooling. Purification is typically achieved by recrystallization, for example, by dissolving the crude product in dilute acid and then neutralizing with a base like ammonium hydroxide to a specific pH to precipitate the purified free amino acid.[8] The hydrochloride salt can then be reformed if desired for improved handling and solubility.
Applications in Drug Discovery and Peptide Science
The unique structure of 3-(1-Naphthyl)-D-alanine makes it a powerful tool for modulating the pharmacological properties of bioactive molecules.
Peptide Modification and Therapeutic Peptides
Incorporating 3-(1-Naphthyl)-D-alanine into peptide sequences is a widely used strategy to enhance their therapeutic potential.[7][9] The bulky naphthyl side chain can:
-
Increase Receptor Binding Affinity: The large, hydrophobic surface area of the naphthyl group can lead to more extensive and favorable interactions with hydrophobic pockets within a target receptor, thereby increasing binding affinity and potency.[7]
-
Enhance Metabolic Stability: The non-natural D-configuration and the steric hindrance provided by the naphthyl group protect the adjacent peptide bonds from degradation by proteases and peptidases, prolonging the peptide's half-life in vivo.
-
Constrain Peptide Conformation: The steric bulk restricts the rotational freedom of the peptide backbone, locking it into a more defined and biologically active conformation.
This amino acid is particularly valuable in the development of peptide-based drugs, including analogs of somatostatin and cholecystokinin, where specific conformations are crucial for receptor interaction.[10]
Caption: Hypothetical GPCR signaling activated by a D-Nal-containing peptide.
Key Experimental Protocols
The following protocols provide standardized procedures for the handling and application of 3-(1-Naphthyl)-D-alanine Hydrochloride in a research setting.
Protocol 1: Preparation of a 10 mM Stock Solution in Methanol
This protocol describes the preparation of a standard stock solution for use in analytical or synthetic applications.
Materials:
-
3-(1-Naphthyl)-D-alanine Hydrochloride (CAS: 122745-09-9)
-
Methanol (ACS grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Pipettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Calculation: Calculate the mass of 3-(1-Naphthyl)-D-alanine Hydrochloride required. For 10 mL of a 10 mM solution (MW = 251.71 g/mol ): Mass = 0.010 L × 0.010 mol/L × 251.71 g/mol = 0.02517 g = 25.17 mg
-
Weighing: Tare a clean, dry weigh boat on the analytical balance. Carefully weigh out approximately 25.2 mg of the compound.
-
Dissolution: Transfer the weighed powder into the 10 mL volumetric flask.
-
Solubilization: Add approximately 5-7 mL of methanol to the flask. Swirl gently to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Final Volume: Once the solid is fully dissolved, carefully add methanol up to the 10 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled, sealed vial. Store at 2-8°C in a dark place. The compound is hygroscopic, so ensure the container is tightly closed. [1]
Protocol 2: Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)
This workflow outlines the incorporation of Fmoc-D-Nal(1)-OH into a growing peptide chain on a solid support resin.
Caption: Workflow for incorporating Fmoc-D-Nal(1)-OH in solid-phase peptide synthesis.
Detailed Steps:
-
Fmoc Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group, exposing a free amine.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling: A solution containing Fmoc-3-(1-Naphthyl)-D-alanine, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated to facilitate the formation of a new peptide bond.
-
Washing: The resin is again washed with DMF to remove unreacted reagents.
-
Monitoring: A qualitative test (e.g., Kaiser test) is performed on a small sample of the resin to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates success.
-
Capping (Optional): If the coupling is incomplete (positive Kaiser test, blue beads), any unreacted free amines are "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences in the final peptide.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
Safety and Handling
-
General Handling: Handle 3-(1-Naphthyl)-D-alanine Hydrochloride in a well-ventilated area, preferably in a fume hood. [11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid contact with skin and eyes. [11]* Inhalation: Avoid creating and inhaling dust. [12]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [1][12]The material is hygroscopic. [1]
References
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3-(1-Naphthyl)-D-alanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link].
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- Telmisartan. (n.d.). Cayman Chemical. Retrieved January 21, 2026.
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- Telmisartan | CAS 144701-48-4. (n.d.). Santa Cruz Biotechnology. Retrieved January 21, 2026.
- D-3-(1-Naphthyl)alanine. (n.d.). BuyersGuideChem. Retrieved January 21, 2026.
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1-Naphthylalanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link].
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